5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE
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Overview
Description
5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a Friedel-Crafts alkylation reaction.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile.
Final Coupling: The final step involves coupling the piperidine moiety with the oxadiazole ring and the fluorinated aromatic ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Can be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents:
Diagnostic Tools: Can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, while the oxadiazole ring can interact with various enzymes. The fluorinated aromatic rings enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-{1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)benzene
- 5-(5-{1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)thiophene
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring and the specific arrangement of the piperidine and oxadiazole rings make this compound unique
Properties
CAS No. |
909662-32-4 |
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Molecular Formula |
C21H20F4N4O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20F4N4O/c1-13-2-4-17(22)10-16(13)12-29-8-6-14(7-9-29)20-27-19(28-30-20)15-3-5-18(26-11-15)21(23,24)25/h2-5,10-11,14H,6-9,12H2,1H3 |
InChI Key |
USGQVNBMTPYLJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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